molecular formula C10H11F2NO2 B4236835 N-(3,5-difluorophenyl)-2-ethoxyacetamide

N-(3,5-difluorophenyl)-2-ethoxyacetamide

Cat. No.: B4236835
M. Wt: 215.20 g/mol
InChI Key: OPTVKMJWVGWNOS-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-ethoxyacetamide is a fluorinated acetamide derivative characterized by a 3,5-difluorophenyl group attached to an ethoxy-substituted acetamide backbone. The molecular formula is C₁₀H₁₁F₂NO₂, with the ethoxy group (-OCH₂CH₃) contributing to its distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine atoms (enhancing lipophilicity and metabolic stability) and the ethoxy moiety (influencing solubility and reactivity) .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTVKMJWVGWNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,5-difluoroaniline with ethyl 2-chloroacetate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The resulting intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Table 1: Key Structural and Functional Differences
Compound Name Substituent on Acetamide Molecular Formula Key Properties
N-(3,5-difluorophenyl)-2-ethoxyacetamide Ethoxy (-OCH₂CH₃) C₁₀H₁₁F₂NO₂ Enhanced solubility in organic solvents; moderate metabolic stability .
N-(3,5-difluorophenyl)acetamide None (unsubstituted) C₈H₇F₂NO Lower lipophilicity; simpler reactivity profile due to lack of ethoxy .
N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide Trifluoromethyl (-CF₃) C₉H₆F₅NO High lipophilicity and stability; strong electron-withdrawing effects .
N-(3,5-difluorophenyl)-2-(methylamino)acetamide Methylamino (-NHCH₃) C₉H₁₁F₂N₂O Hydrogen-bonding capability; potential for kinase inhibition .

Key Observations :

  • Ethoxy vs. Trifluoromethyl : The ethoxy group improves solubility in polar organic solvents compared to the highly lipophilic trifluoromethyl group .
  • Ethoxy vs. Methylamino: The ethoxy group lacks hydrogen-bond donor capacity, reducing interactions with polar biological targets compared to methylamino derivatives .

Halogen Substitution on the Phenyl Ring

Table 2: Impact of Halogen Type and Position
Compound Name Phenyl Substitution Key Differences
This compound 3,5-difluoro Balanced electronic effects; moderate steric hindrance .
N-(3,5-dichlorophenyl)-2-ethoxyacetamide 3,5-dichloro Increased electronegativity and steric bulk; potential toxicity concerns .
N-(2,4-difluorophenyl)acetamide 2,4-difluoro Altered electronic distribution due to ortho-substitution; reduced symmetry .

Key Observations :

  • Fluorine vs.
  • Positional Isomerism : 3,5-difluoro substitution provides symmetry and balanced electronic effects, whereas 2,4-difluoro analogs exhibit asymmetric charge distribution .

Heterocyclic and Sulfur-Containing Analogs

Table 3: Complex Derivatives with Modified Backbones
Compound Name Structural Feature Biological Relevance
N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Pyrimido-pyrimidine thioether Protein kinase inhibition; enhanced bioactivity .
N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide Arylthio group Dual halogen-thio effects; antimicrobial potential .

Key Observations :

  • Thioether Linkages : Sulfur-containing analogs (e.g., thioacetamides) exhibit distinct reactivity and binding modes compared to oxygen-based ethoxy derivatives .
  • Heterocyclic Moieties : Pyrimidine rings introduce planar rigidity, enhancing interactions with enzymatic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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